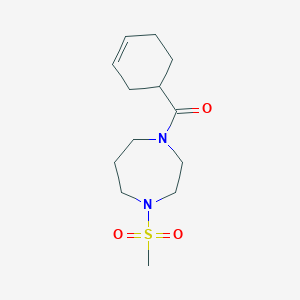
Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone, also known as CDM, is a chemical compound that has been studied for its potential applications in scientific research. CDM is a small molecule that has been synthesized using various methods and has been found to have interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been studied for its potential applications in scientific research. One of the most promising applications of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is in the field of neuroscience. Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been found to have an effect on the GABA-A receptor, which is a target for many drugs used to treat neurological disorders. Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been shown to enhance the activity of the GABA-A receptor, which could have potential therapeutic applications in the treatment of neurological disorders such as epilepsy and anxiety.
Mécanisme D'action
Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is believed to act on the GABA-A receptor by binding to a specific site on the receptor. This binding results in the enhancement of the activity of the receptor, which leads to an increase in the inhibitory neurotransmitter GABA. This increase in GABA leads to a decrease in neuronal activity and a reduction in the symptoms of neurological disorders.
Biochemical and Physiological Effects:
Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been found to have interesting biochemical and physiological effects. In addition to its effect on the GABA-A receptor, Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been shown to have an effect on other neurotransmitter systems, such as the dopamine and serotonin systems. Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has also been found to have an effect on the immune system, specifically on the production of cytokines. These effects suggest that Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone could have potential applications in a variety of fields, including neuroscience, immunology, and pharmacology.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone in lab experiments is its small size and relative ease of synthesis. This makes it a useful tool for studying the effects of GABA-A receptor modulation on neuronal activity. However, one limitation of using Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is its specificity. Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is a relatively specific modulator of the GABA-A receptor, which limits its potential applications in other areas of research.
Orientations Futures
There are many potential future directions for research on Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone. One area of research could focus on the development of more specific modulators of the GABA-A receptor, which could have potential therapeutic applications in the treatment of neurological disorders. Another area of research could focus on the development of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone analogs with different biochemical and physiological effects. These analogs could be used to study the effects of GABA-A receptor modulation on other neurotransmitter systems and immune function. Additionally, research could focus on the development of new methods for synthesizing Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone, which could lead to more efficient and cost-effective production of this important compound.
Conclusion:
In conclusion, Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is a small molecule that has potential applications in scientific research. Its ability to modulate the GABA-A receptor has implications for the treatment of neurological disorders, and its effects on other neurotransmitter systems and immune function suggest that it could have potential applications in a variety of fields. Further research is needed to fully understand the potential of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone and to develop new methods for synthesizing this important compound.
Méthodes De Synthèse
The synthesis of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone has been achieved using various methods. One of the most common methods involves the reaction of cyclohex-3-en-1-ol with 4-methylsulfonyl-1,4-diazepan-1-ylmethanone in the presence of a suitable catalyst. The reaction proceeds through a series of steps and results in the formation of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone. Other methods involve the use of different starting materials and reaction conditions. The synthesis of Cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone is an important step in understanding its potential applications in scientific research.
Propriétés
IUPAC Name |
cyclohex-3-en-1-yl-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3S/c1-19(17,18)15-9-5-8-14(10-11-15)13(16)12-6-3-2-4-7-12/h2-3,12H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPBKVOQKZLGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C(=O)C2CCC=CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-cyanophenyl)methyl]-N,2-dimethylfuran-3-carboxamide](/img/structure/B7526213.png)

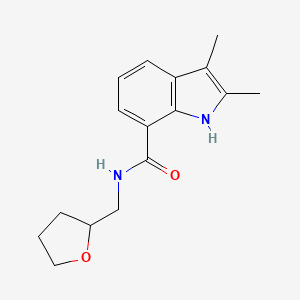

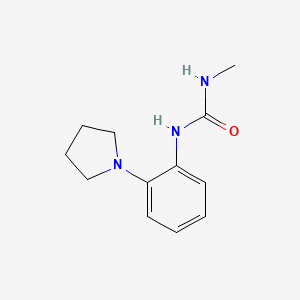
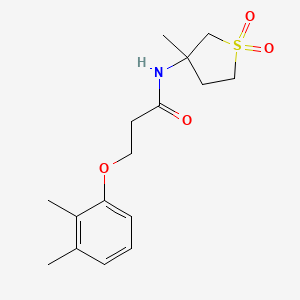
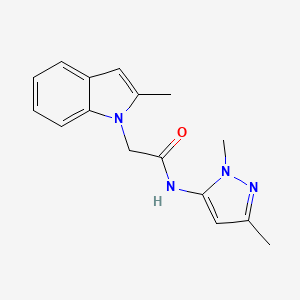
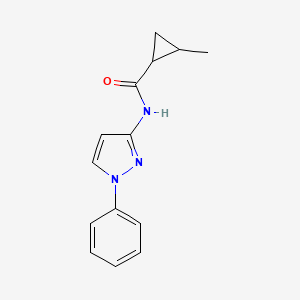

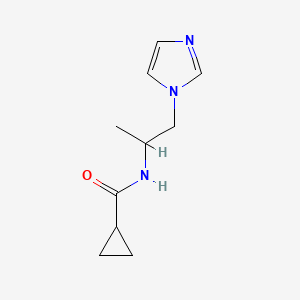
![1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7526282.png)
![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)
